Dehidrocrenatidina

Descripción general

Descripción

Dehydrocrenatidine is a naturally occurring alkaloid compound identified as a potent inhibitor of the Janus kinase (JAK) family. It has shown significant potential in inhibiting the JAK-STAT signaling pathway, which is crucial in various cellular processes, including cell growth, differentiation, and apoptosis . This compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a valuable tool for studying the JAK-STAT signaling pathway and developing new inhibitors.

Biology: Dehydrocrenatidine is used to investigate cellular processes such as apoptosis and cell cycle regulation.

Medicine: It has shown promise as a therapeutic agent in treating cancers, particularly those involving aberrant JAK-STAT signaling, such as myeloproliferative disorders and certain solid tumors

Mecanismo De Acción

Target of Action

Dehydrocrenatidine primarily targets the Janus kinase (JAK) . JAK is a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . Among the JAK family, JAK2 plays a pivotal role in the tumorigenesis of STAT3 constitutively activated solid tumors .

Mode of Action

Dehydrocrenatidine acts as a JAK inhibitor . It inhibits JAK-STAT3 dependent cell survival and induces cell apoptosis . Dehydrocrenatidine represses constitutively activated JAK2 and STAT3, as well as IL-6, IFNα, and IFNγ stimulated JAKs activity and STATs phosphorylation . It also suppresses STAT3 and STAT1 downstream gene expression .

Biochemical Pathways

Dehydrocrenatidine affects the JAK-STAT signaling pathway . Upon activation by cytokines or growth factors, receptor-associated JAKs phosphorylate the downstream signal transducers and activators of transcription (STATs) family proteins . Dehydrocrenatidine inhibits this phosphorylation, thereby suppressing the pathway . It also induces apoptosis through internal and external apoptotic pathways .

Result of Action

Dehydrocrenatidine significantly reduces the viability of cancer cell lines in a dose- and time-dependent manner . It induces apoptosis through internal and external apoptotic pathways, including cell cycle arrest, altered mitochondrial membrane potential, and activated death receptors . It also significantly increases the expression of extrinsic pathway components (FAS, DR5, FADD, and TRADD) as well as intrinsic pathway components (Bax and Bim L/S) in liver cancer cells .

Action Environment

It’s known that the compound is a β-carboline alkaloid abundantly present in picrasma quassioides, a deciduous shrub or small tree native to temperate regions of southern asia

Análisis Bioquímico

Biochemical Properties

Dehydrocrenatidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of dehydrocrenatidine is with the mitogen-activated protein kinase (MAPK) pathway. Dehydrocrenatidine has been shown to enhance the phosphorylation of extracellular signal-regulated kinase (ERK) while inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), leading to the induction of apoptosis in cancer cells . Additionally, dehydrocrenatidine interacts with nicotinic acetylcholine receptors (nAChRs) and the Janus kinase (JAK) family, modulating the JAK/STAT3 signaling pathway .

Cellular Effects

Dehydrocrenatidine exerts significant effects on various types of cells and cellular processes. In nasopharyngeal carcinoma cells, dehydrocrenatidine induces apoptosis through both intrinsic and extrinsic pathways. This includes cell cycle arrest, altered mitochondrial membrane potential, and activation of death receptors . In hepatocellular carcinoma cells, dehydrocrenatidine attenuates nicotine-induced stemness and epithelial-mesenchymal transition by regulating the α7nAChR-JAK2 signaling pathway . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of dehydrocrenatidine involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Dehydrocrenatidine binds to and inhibits the activity of JAK family kinases, thereby modulating the JAK/STAT3 signaling pathway . This inhibition results in the suppression of downstream signaling events that promote cell proliferation and survival. Additionally, dehydrocrenatidine’s effect on the MAPK pathway, specifically the phosphorylation of ERK and JNK, further contributes to its pro-apoptotic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydrocrenatidine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that dehydrocrenatidine can induce apoptosis in a dose- and time-dependent manner, with significant reductions in cell viability observed over extended periods

Dosage Effects in Animal Models

The effects of dehydrocrenatidine vary with different dosages in animal models. In studies involving hepatocellular carcinoma, dehydrocrenatidine has been shown to sensitize cancer cells to nicotine at specific dosages, thereby reducing tumor progression and metastasis . At higher doses, dehydrocrenatidine may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

Dehydrocrenatidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with the JAK/STAT3 and MAPK pathways plays a significant role in its metabolic effects. By modulating these pathways, dehydrocrenatidine influences metabolic flux and metabolite levels, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, dehydrocrenatidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Studies have shown that dehydrocrenatidine can localize to specific cellular compartments, where it exerts its pro-apoptotic effects .

Subcellular Localization

The subcellular localization of dehydrocrenatidine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for dehydrocrenatidine’s interaction with key biomolecules and its subsequent biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dehydrocrenatidine can be synthesized through a series of chemical reactions involving the extraction of natural products followed by chemical modifications. The primary source of dehydrocrenatidine is the plant Picrasma quassioides. The extraction process involves using solvents such as methanol or ethanol to isolate the alkaloids from the plant material . The crude extract is then subjected to chromatographic techniques to purify dehydrocrenatidine.

Industrial Production Methods: Industrial production of dehydrocrenatidine involves large-scale extraction from Picrasma quassioides, followed by purification using high-performance liquid chromatography (HPLC). The process is optimized to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Dehydrocrenatidine undergoes various chemical reactions, including:

Oxidation: Dehydrocrenatidine can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in dehydrocrenatidine, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the dehydrocrenatidine molecule, enhancing its activity or specificity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of dehydrocrenatidine, each with unique biological activities and potential therapeutic applications .

Comparación Con Compuestos Similares

Dehydrocrenatidine is unique among JAK inhibitors due to its natural origin and specific inhibition of JAK2. Similar compounds include:

Ruxolitinib: A synthetic JAK1 and JAK2 inhibitor used in treating myelofibrosis and polycythemia vera.

Tofacitinib: A synthetic JAK3 inhibitor used in treating rheumatoid arthritis.

Baricitinib: A synthetic JAK1 and JAK2 inhibitor used in treating rheumatoid arthritis.

Compared to these synthetic inhibitors, dehydrocrenatidine offers a natural alternative with potentially fewer side effects and a unique mechanism of action .

Propiedades

IUPAC Name |

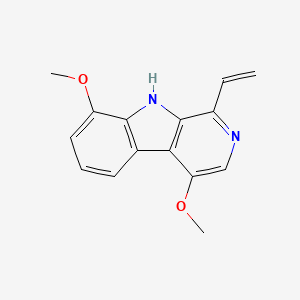

1-ethenyl-4,8-dimethoxy-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-4-10-15-13(12(19-3)8-16-10)9-6-5-7-11(18-2)14(9)17-15/h4-8,17H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWBTKDUAXOZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415746 | |

| Record name | 1-Ethenyl-4,8-dimethoxy-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65236-62-6 | |

| Record name | 1-Ethenyl-4,8-dimethoxy-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of cancer cells have been shown to be inhibited by dehydrocrenatidine in vitro?

A1: Dehydrocrenatidine has demonstrated anti-cancer activity against various cancer cell lines in laboratory settings. Studies have shown its efficacy against head and neck cancer cells (FaDu, SCC9, and SCC47) [], liver cancer cells [], nasopharyngeal carcinoma cells [], and hepatocellular carcinoma cells (HCC) [, ].

Q2: What are the primary molecular targets of dehydrocrenatidine?

A2: Dehydrocrenatidine exhibits its effects through multiple mechanisms. It has been identified as a Janus kinase (JAK) inhibitor, specifically targeting JAK2 and disrupting the JAK-STAT signaling pathway, crucial for cell survival and proliferation in certain cancers [, ]. It also modulates the JNK1/2 and ERK1/2 pathways [, , ], further influencing cell survival, proliferation, and apoptosis. In hepatocellular carcinoma, dehydrocrenatidine has been shown to target mitochondrial complexes I, III, and IV, impacting oxidative phosphorylation and leading to mitochondrial dysfunction [].

Q3: How does dehydrocrenatidine impact cancer cell metastasis?

A3: Research suggests that dehydrocrenatidine can inhibit the invasion and migration of head and neck cancer cells []. This effect is linked to its ability to reduce the expression of matrix metalloproteinase-2 (MMP-2) [], an enzyme that plays a crucial role in the breakdown of the extracellular matrix, facilitating cancer cell invasion and metastasis.

Q4: Does dehydrocrenatidine induce apoptosis in cancer cells? If so, what are the pathways involved?

A4: Yes, dehydrocrenatidine has been shown to induce apoptosis in various cancer cell lines [, , ]. Studies point to the activation of both extrinsic and intrinsic apoptotic pathways. This involves increased expression of death receptors (FAS, DR5) and adaptor proteins (FADD, TRADD) in the extrinsic pathway []. In the intrinsic pathway, dehydrocrenatidine increases the expression of pro-apoptotic proteins like Bax and Bim L/S []. It also leads to the activation of caspases 3, 8, and 9, and cleavage of PARP, signifying the execution phase of apoptosis [].

Q5: What is the role of dehydrocrenatidine in modulating the JNK and ERK pathways?

A5: Dehydrocrenatidine displays a complex interplay with the JNK and ERK pathways, both of which are involved in regulating cell survival, proliferation, and apoptosis. In liver cancer cells, dehydrocrenatidine induces apoptosis by suppressing the phosphorylation of JNK1/2 []. Conversely, in nasopharyngeal carcinoma cells, its pro-apoptotic effect is linked to the enhancement of ERK phosphorylation and the inhibition of JNK phosphorylation []. These findings suggest that dehydrocrenatidine's modulation of JNK and ERK signaling might be cell-type specific and context-dependent.

Q6: Has dehydrocrenatidine shown any synergistic effects with existing cancer treatments?

A6: Yes, a study focusing on hepatocellular carcinoma revealed a synergistic effect when dehydrocrenatidine was combined with sorafenib, a standard chemotherapy drug []. This combination therapy enhanced the anti-cancer effect compared to either treatment alone.

Q7: Are there any in vivo studies investigating the effects of dehydrocrenatidine?

A7: Yes, in vivo studies using a rat model of neuropathic pain demonstrated that dehydrocrenatidine could dose-dependently attenuate mechanical allodynia, suggesting its potential as a pain reliever []. Additionally, research using athymic nude mouse models bearing HepG2-HCC cells xenografts explored the impact of dehydrocrenatidine on nicotine-induced tumorigenicity and found that it could reduce tumor growth and sensitize cells to treatment [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.